3,5-Dichloroisothiazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202750. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

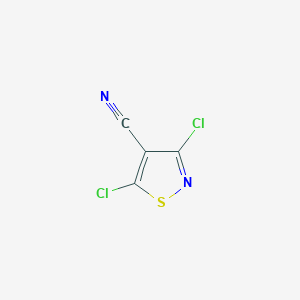

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNARDFVMLWILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308232 | |

| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2120-82-3 | |

| Record name | 2120-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroisothiazole-4-carbonitrile (CAS: 2120-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloroisothiazole-4-carbonitrile (CAS number 2120-82-3), a halogenated heterocyclic nitrile. While primarily utilized as a chemical intermediate, its structural similarity to biologically active isothiazole derivatives warrants a thorough examination of its physicochemical properties, synthesis, and potential applications. This document consolidates available data to serve as a valuable resource for researchers in organic synthesis, agrochemical development, and pharmaceutical sciences. Due to a lack of specific biological data for this compound, this guide also explores the known activities of structurally related molecules to provide context for potential future investigations.

Physicochemical Properties

This compound is a crystalline solid. A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, a specific melting point for this compound is not consistently reported in the literature, which may be indicative of its role as a reactive intermediate rather than an end product.

| Property | Value | Source |

| CAS Number | 2120-82-3 | [1][2] |

| Molecular Formula | C₄Cl₂N₂S | [1][2] |

| Molecular Weight | 179.03 g/mol | [1][2] |

| Density | 1.7±0.1 g/cm³ | [2] |

| Boiling Point | 177.2±40.0 °C at 760 mmHg | [2] |

| Flash Point | 61.0±27.3 °C | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically offered at ≥95% | [2] |

Synthesis and Reactivity

This compound is primarily synthesized through the chlorination of a suitable precursor. While specific, detailed experimental protocols for its direct synthesis are not abundant in peer-reviewed literature, a general synthetic pathway can be inferred from related patent literature.

General Synthesis Workflow

The synthesis of dichloroisothiazole carbonitriles often starts from simple, readily available materials. A plausible synthetic route is the chlorination of a dicyano-dithiolate salt.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Dichloroisothiazole Carbonitrile Precursor

The following protocol is adapted from the synthesis of a related compound, 3-chloro-isothiazole-4-carbonitrile, and can be considered a representative method.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dicyano-dithiolate salt in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent (e.g., sulfuryl chloride) in anhydrous DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dichloroisothiazole carbonitrile.[3]

Reactivity

The reactivity of this compound is dictated by the presence of the electron-withdrawing nitrile group and the two chlorine atoms on the isothiazole ring. These features make the ring susceptible to nucleophilic substitution, particularly at the 5-position. The nitrile group can also undergo various chemical transformations. This compound serves as a precursor for the synthesis of other substituted isothiazoles.[2]

Biological Activity and Potential Applications

There is currently no direct evidence in the public domain detailing the biological activity or mechanism of action of this compound. However, the isothiazole scaffold is a well-established pharmacophore and toxophore in various biologically active compounds.

Fungicidal and Herbicidal Activity of Related Compounds

Derivatives of the closely related 3,4-dichloroisothiazole have shown significant fungicidal activity. For instance, novel strobilurin derivatives incorporating a 3,4-dichloroisothiazole moiety have been synthesized and demonstrated a broad spectrum of fungicidal activity against various plant pathogens.[4] Additionally, certain isothiazole derivatives have been investigated for their herbicidal properties.[5][6] A patent from 1967 discloses that 3,5-dihalo-4-isothiazole carbonitriles and their derivatives possess herbicidal activity at high concentrations.[5]

Caption: Logical relationship of the core compound to biologically active derivatives.

Potential in Drug Discovery

The isothiazole ring is present in a number of compounds with diverse pharmacological activities. While no specific therapeutic applications have been reported for this compound, its status as a chemical intermediate suggests it could be used in the synthesis of more complex molecules for screening in drug discovery programs.

Safety and Handling

Conclusion

This compound is a halogenated heterocyclic compound that is primarily of interest as a chemical intermediate. While direct biological data is lacking, the known fungicidal and herbicidal activities of its close analogs suggest that it could be a valuable building block for the synthesis of novel agrochemicals. Its potential in pharmaceutical research, although not yet explored, cannot be discounted given the prevalence of the isothiazole scaffold in medicinal chemistry. Further research into the reactivity and biological screening of this compound and its derivatives could unveil new applications. This guide provides a foundational understanding of this chemical entity to aid future research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-Dichloro-1,2-thiazole-4-carbonitrile | CAS#:2120-82-3 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 6. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloroisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisothiazole-4-carbonitrile is a halogenated heterocyclic compound featuring an isothiazole ring, a core structure of interest in medicinal chemistry and materials science. The presence of two chlorine atoms and a nitrile group significantly influences its electronic properties and reactivity, making it a potential building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and an exploration of the potential biological activities of related dichloroisothiazole derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 2120-82-3) are summarized below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified data for certain properties, such as the melting point, remains limited in publicly accessible literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄Cl₂N₂S | [1] |

| Molecular Weight | 179.03 g/mol | [1][2] |

| Appearance | Not specified (Expected to be a solid at room temperature) | N/A |

| Melting Point | Not Available | [3] |

| Boiling Point | 177.2 ± 40.0 °C at 760 mmHg | [3][4] |

| Density | 1.7 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 61.0 ± 27.3 °C | [3][4] |

| LogP | 1.38 | [4] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, a 13C NMR spectrum is available and provides insight into the carbon framework of the molecule.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

A 13C NMR spectrum for this compound has been reported.[5] The expected chemical shifts are influenced by the electronegative chlorine atoms and the nitrile group.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Nitrile) | ~115 |

| C-Cl (Isothiazole Ring) | ~130-150 |

| C-CN (Isothiazole Ring) | ~110-120 |

| C-S (Isothiazole Ring) | ~140-160 |

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Experimental Protocols

Synthesis of Dichloroisothiazole Derivatives

The synthesis of dichloroisothiazole derivatives often involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms, followed by chlorination. A general synthetic pathway is outlined below.

Caption: Generalized synthetic workflow for dichloroisothiazole derivatives.

Protocol for Synthesis (Adapted from related procedures):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve the starting thioamide intermediate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Chlorination and Cyclization: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Physicochemical Property Determination

Melting Point Determination:

The melting point of a solid organic compound can be determined using a melting point apparatus.[6]

Caption: Workflow for melting point determination.

-

A small amount of the finely powdered dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to determine the structure of a molecule.[4]

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the 1H and 13C NMR spectra using an NMR spectrometer.

-

Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.[7][8]

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the sample with a drop of Nujol oil.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[9][10]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which provide structural information.

Biological Activity of Dichloroisothiazole Derivatives

Potential Signaling Pathway Involvement:

The biological activity of isothiazole derivatives can stem from various mechanisms, including the inhibition of key enzymes or disruption of cellular processes in pathogens. For example, some isothiazole-containing compounds have been shown to inhibit enzymes involved in microbial metabolism or cell wall synthesis.

Caption: Putative mechanism of action for antimicrobial dichloroisothiazoles.

Studies on related 3,4-dichloroisothiazole derivatives have shown that they can exhibit significant fungicidal activity against a range of plant pathogens.[11][12][13][14] The mechanism of action for some of these compounds is believed to involve the induction of systemic acquired resistance in plants, which enhances their natural defense mechanisms against pathogens.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and materials science. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its synthesis and characterization. While there are notable gaps in the experimental data for this specific isomer, the information presented on related dichloroisothiazole derivatives offers valuable insights into its potential properties and biological activities. Further research is warranted to fully elucidate the characteristics and applications of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3,5-Dichloro-1,2-thiazole-4-carbonitrile | CAS#:2120-82-3 | Chemsrc [chemsrc.com]

- 4. organomation.com [organomation.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pennwest.edu [pennwest.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 10. fiveable.me [fiveable.me]

- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - ProQuest [proquest.com]

- 14. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dichloroisothiazole-4-carbonitrile molecular structure and formula

An In-depth Technical Guide to 3,5-Dichloroisothiazole-4-carbonitrile

Introduction

This compound is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing one nitrogen and one sulfur atom. This particular derivative is notable for its high degree of functionalization, featuring two reactive chlorine atoms and a cyano group. These features make it a valuable and versatile building block in synthetic organic chemistry. For researchers and professionals in drug development, its primary significance lies in its utility as a precursor for more complex molecular architectures, particularly through selective cross-coupling reactions where the chlorine atoms at the C3 and C5 positions can be differentially substituted.[1] This guide provides a consolidated overview of its molecular structure, physicochemical properties, and key experimental data.

Molecular Identity and Physicochemical Properties

This compound is a well-defined chemical entity with established identifiers and properties. The compound's key attributes, including predicted and experimentally determined values, are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-1,2-thiazole-4-carbonitrile | - |

| Synonyms | This compound | - |

| CAS Number | 2120-82-3 | - |

| Molecular Formula | C₄Cl₂N₂S | |

| Molecular Weight | 179.03 g/mol | |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 177.2 ± 40.0 °C (at 760 mmHg) | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Flash Point | 61.0 ± 27.3 °C | |

| LogP | 1.38 | |

| Vapor Pressure | 1.1 ± 0.3 mmHg (at 25°C) |

Molecular Structure Visualization

The molecular structure consists of a central isothiazole ring. A carbonitrile (-C≡N) group is attached at the C4 position. Two chlorine atoms are substituted at the C3 and C5 positions, which are adjacent to the sulfur and nitrogen atoms of the ring, respectively.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this compound are not widely published, data from analogous structures provide valuable reference points.

| Spectroscopic Method | Observed/Expected Characteristics |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic bands for the isothiazole ring system, including intense absorptions near 750 cm⁻¹ (C-S stretching) and 840 cm⁻¹ (C-H out-of-plane deformation), although the latter is absent due to full substitution.[4] Other notable bands include those for C=N stretching (~1400 cm⁻¹) and C=C stretching (~1510 cm⁻¹).[4] A sharp, strong peak for the nitrile (C≡N) group is expected around 2230 cm⁻¹. |

| NMR Spectroscopy | Although specific ¹H and ¹³C NMR data are not detailed in the searched literature, NMR is a primary technique for characterizing this class of compounds.[1] As the isothiazole ring is fully substituted, no signals would appear in the aromatic region of the ¹H NMR spectrum. ¹³C NMR would show four distinct signals for the ring carbons and the nitrile carbon. The chemical shift of the nitrogen atom in the parent isothiazole ring has been reported at δ -81.8 in ¹⁵N NMR spectra (relative to MeNO₂).[4] |

| Mass Spectrometry (MS) | In mass spectrometry under electron ionization, isothiazoles typically exhibit an intense molecular ion peak.[4] The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) and alkyne fragments.[4] For this compound, fragmentation would likely involve the loss of chlorine atoms and the cyano group. |

Experimental Protocols

Synthesis of this compound

The most direct synthesis involves the chlorination of a dithiolate precursor, which is readily formed from the condensation of malononitrile and carbon disulfide.[1][4]

-

Principle: This synthesis is a cyclization-chlorination reaction. Disodium 2,2-dicyanoethene-1,1-dithiolate is treated with a chlorinating agent, which facilitates the formation of the isothiazole ring and the installation of chlorine atoms at the C3 and C5 positions.

-

Reaction Scheme: C₃H₂N₂ (Malononitrile) + CS₂ + NaOH → Na₂[S₂C=C(CN)₂] (Disodium 2,2-dicyanoethene-1,1-dithiolate) Na₂[S₂C=C(CN)₂] + Cl₂ (Chlorine) → C₄Cl₂N₂S (this compound)

-

Materials:

-

Disodium 2,2-dicyanoethene-1,1-dithiolate

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

-

-

Procedure:

-

Suspend Disodium 2,2-dicyanoethene-1,1-dithiolate in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet/dropping funnel.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution) while maintaining the temperature below 10 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel.

-

-

Yield & Characterization: This process has been reported to yield this compound in 57% yield.[4] The final product is a solid with a melting point of 62-64 °C, which can be confirmed using the spectroscopic methods outlined previously.[2]

Synthesis Workflow Diagram

The logical flow for the synthesis of this compound from its dithiolate precursor is illustrated below.

References

- 1. Regiospecific Suzuki coupling of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Discovery and history of isothiazole synthesis

An In-depth Technical Guide to the Discovery and History of Isothiazole Synthesis

Introduction

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal and materials chemistry.[1][2] First isolated and characterized in 1956, this heterocyclic system is a privileged scaffold in numerous pharmacologically active compounds, including the antipsychotic drugs ziprasidone and perospirone.[3][4][5][6] The unique electronic properties conferred by the 1,2-relationship of its electronegative heteroatoms have driven extensive research into its synthesis and functionalization.[7] Isothiazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][8]

This technical guide provides a comprehensive overview of the historical development and key strategies for the synthesis of the isothiazole ring. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal methods, quantitative data for comparative analysis, and graphical representations of core synthetic pathways.

The Dawn of Isothiazole: Initial Discovery and Synthesis

The parent isothiazole compound was first prepared in 1956.[5][6] The inaugural synthesis was a multi-step process starting from a pre-formed benzannulated isothiazole system. The procedure involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (KMnO4), which yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate furnished the unsubstituted isothiazole ring.[2][6] While historically significant, this method is no longer in common use.[6]

Core Synthetic Strategies for the Isothiazole Ring

The construction of the isothiazole nucleus can be logically categorized through retrosynthetic analysis, which reveals four primary approaches for ring formation.[9] These strategies, along with other significant methods, form the basis of modern isothiazole synthesis.

Intramolecular Cyclization (S-N Bond Formation)

This approach involves the formation of the critical S-N bond from a linear precursor containing a pre-assembled S-C-C-C-N fragment. A classic and widely used example is the oxidative cyclization of 3-aminopropenethiones or related α,β-unsaturated thiocarboxylic acid amides.[2][9] Various oxidizing agents, including iodine and hydrogen peroxide, can effect this transformation.[9]

Caption: Intramolecular cyclization pathway to isothiazoles.

(4+1) Heterocyclization

This strategy constructs the ring by combining a four-atom fragment with a single-atom (nitrogen) donor. A notable example is the metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides.[9][10] In this carbon-economic process, ammonium acetate (NH₄OAc) serves as the nitrogen source, initiating a cascade of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds.[9][10]

References

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Isothiazole - Wikipedia [en.wikipedia.org]

- 5. View of A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance [medwinpublisher.org]

- 6. researchgate.net [researchgate.net]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Isothiazole synthesis [organic-chemistry.org]

Spectroscopic Characterization of 3,5-Dichloroisothiazole-4-carbonitrile: A Technical Guide

Introduction

3,5-Dichloroisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a nitrile group. Such polyfunctionalized heterocyclic systems are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related molecules. This technical guide provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: As this compound (C₄Cl₂N₂S) contains no hydrogen atoms, its ¹H NMR spectrum is expected to show no signals. Any observed peaks would be attributable to the deuterated solvent or impurities.

-

¹³C NMR Spectroscopy: Four distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms in the molecule. The chemical shifts are estimated based on typical values for carbons in isothiazole rings and nitrile groups.[1][2] The presence of two electronegative chlorine atoms is expected to shift the signals of C3 and C5 downfield.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 147-152 | Carbon attached to nitrogen and chlorine in a heterocyclic ring; expected to be significantly deshielded. |

| C4 | 110-118 | Carbon attached to the nitrile group and a carbon atom. |

| C5 | 145-150 | Carbon attached to sulfur and chlorine in a heterocyclic ring; expected to be significantly deshielded. |

| -C≡N | 112-117 | Typical range for a nitrile carbon.[1] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile group.

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| C≡N Stretch | 2230-2250 | Strong | The C≡N stretching vibration is a highly characteristic and strong absorption. For related nitriles, this peak appears in a similar region.[3] |

| C=N/C=C Stretch | 1500-1600 | Medium | Vibrations from the isothiazole ring. |

| C-Cl Stretch | 700-850 | Strong | Carbon-chlorine stretching absorptions. |

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion | Predicted Relative Abundance (%) | Notes |

| 178 | [M]⁺ (C₄³⁵Cl₂N₂S) | ~100 | Molecular ion peak (assuming both Cl are ³⁵Cl). This would be the base peak in the molecular ion cluster. |

| 180 | [M+2]⁺ (C₄³⁵Cl³⁷ClN₂S) | ~65 | Isotopic peak due to the presence of one ³⁷Cl atom. The ratio of [M]⁺ to [M+2]⁺ for a dichloro compound is approximately 100:65. |

| 182 | [M+4]⁺ (C₄³⁷Cl₂N₂S) | ~10 | Isotopic peak due to the presence of two ³⁷Cl atoms. |

| 143 | [M-Cl]⁺ | Variable | Fragment resulting from the loss of a chlorine atom. |

| 152 | [M-CN]⁺ | Variable | Fragment resulting from the loss of the nitrile group. |

| 117 | [M-Cl-CN]⁺ | Variable | Fragment resulting from the sequential loss of chlorine and the nitrile group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.[5]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[5]

-

Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid sample in a small vial or test tube.

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., methylene chloride or acetone) to dissolve it.[6]

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small amount of the solid is placed in a capillary tube at the end of the probe.[7][8]

-

Instrument Setup:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.[9]

-

The sample is gently heated to promote volatilization into the ion source.

-

-

Ionization and Analysis:

-

Data Acquisition and Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to elucidate the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel chemical entity.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Spectrum of 3,5-Dichloro-4-cyano-isothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-4-cyano-isothiazole. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a logical workflow for the process.

Predicted 13C NMR Spectral Data

While a publicly available, experimentally verified 13C NMR spectrum for 3,5-Dichloro-4-cyano-isothiazole is not readily accessible, a predicted spectrum can be deduced based on known chemical shift ranges of related structures. The predicted chemical shifts are summarized in Table 1. These predictions are based on the analysis of substituted isothiazole derivatives and the typical chemical shift for a cyano group.

Recent research has provided characteristic 13C NMR chemical shift ranges for the quaternary carbon atoms of the 4,5-dichloroisothiazole fragment, which are reported to be in the ranges of δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm. The cyano group carbon typically appears in the range of 110-125 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for 3,5-Dichloro-4-cyano-isothiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | 147.5 | Expected to be the most downfield of the ring carbons due to the influence of the adjacent electronegative nitrogen and chlorine atoms. |

| C5 | 121.0 | Influenced by the adjacent sulfur and chlorine atoms, expected to be in the mid-range of the isothiazole carbons. |

| C4 | 108.0 | Shielded relative to C3 and C5, and influenced by the attached cyano group. |

| CN | 112.5 | Falls within the typical range for a cyano carbon attached to a heterocyclic ring. |

Note: These are predicted values and may differ from experimentally determined chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of 3,5-Dichloro-4-cyano-isothiazole.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of 3,5-Dichloro-4-cyano-isothiazole is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm) for spectral referencing.

-

Concentration: Prepare a solution by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2. NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer:

-

Spectrometer Frequency: 100 MHz for 13C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

-

Pulse Width: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width (SW): 0 - 200 ppm.

-

Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C and the presence of only quaternary carbons in the heterocyclic ring, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at δ 77.16 ppm.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the analysis of the 13C NMR spectrum of 3,5-Dichloro-4-cyano-isothiazole.

Caption: Experimental workflow from sample preparation to spectral analysis.

Caption: Relationship between carbon atoms and their predicted 13C NMR chemical shifts.

The Isothiazole Ring: A Cornerstone of Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of biologically active compounds, including blockbuster pharmaceuticals and vital agrochemicals. This technical guide provides a comprehensive overview of the fundamental chemistry of the isothiazole ring, from its core structure and spectroscopic properties to its synthesis, reactivity, and role in targeted therapeutics.

Core Structure and Physicochemical Properties

Isothiazole (1,2-thiazole) is a planar, aromatic molecule with the chemical formula C₃H₃NS.[1] The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions.

Structural and Spectroscopic Data

The precise geometry of the isothiazole ring has been elucidated through a combination of spectroscopic techniques and computational studies. While experimental crystal structure data for the parent isothiazole is scarce, computational models provide reliable estimates of its bond lengths and angles. The following tables summarize key quantitative data for the isothiazole nucleus and its simple methylated derivatives, offering a baseline for structural analysis.

Table 1: Computed Geometric Parameters of the Isothiazole Ring

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1–N2 | 1.695 | N2–S1–C5 | 93.8 |

| N2–C3 | 1.330 | S1–N2–C3 | 110.2 |

| C3–C4 | 1.425 | N2–C3–C4 | 114.5 |

| C4–C5 | 1.365 | C3–C4–C5 | 111.0 |

| C5–S1 | 1.700 | C4–C5–S1 | 110.5 |

Note: Data is based on computational models of the analogous thiazole ring and should be considered approximate for isothiazole.[2][3][4]

Table 2: Spectroscopic Data for Isothiazole and Methylisothiazole Isomers

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| Isothiazole | H3: 8.72, H4: 7.26, H5: 8.54[5] | - | - | 85 (M⁺)[6] |

| 3-Methylisothiazole | H4: 7.08 (d), H5: 8.41 (d), CH₃: 2.51 (s) | C3: 158.1, C4: 123.5, C5: 148.9, CH₃: 18.7 | C=N: ~1590, C=C: ~1400 | 99 (M⁺) |

| 4-Methylisothiazole | H3: 8.51 (s), H5: 8.35 (s), CH₃: 2.23 (s) | C3: 151.8, C4: 134.2, C5: 148.5, CH₃: 12.1 | C=N: ~1600, C=C: ~1420 | 99 (M⁺) |

| 5-Methylisothiazole | H3: 8.45 (d), H4: 6.95 (d), CH₃: 2.47 (s) | C3: 156.4, C4: 125.1, C5: 159.8, CH₃: 15.2 | C=N: ~1580, C=C: ~1410 | 99 (M⁺) |

Note: Spectroscopic data is compiled from various sources and may vary depending on the solvent and experimental conditions.

Synthesis of the Isothiazole Ring

A variety of synthetic strategies have been developed to construct the isothiazole core, offering access to a wide range of substituted derivatives. These methods can be broadly categorized into cyclization reactions of acyclic precursors and transformations of other heterocyclic systems.

Caption: Key synthetic routes to the isothiazole ring.

Experimental Protocols

Protocol 2.1.1: Gewald Synthesis of 2-Aminothiophenes (A Precursor for some Isothiazole Syntheses)

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes, which can serve as versatile precursors for the synthesis of various heterocyclic systems, including those that can be transformed into isothiazoles.[7][8][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.2 eq.).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Execution: Stir the mixture at room temperature or warm to 40-50 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Reactivity of the Isothiazole Ring

The isothiazole ring exhibits a rich and diverse reactivity profile, allowing for its functionalization at various positions. The electronic nature of the ring makes it susceptible to both electrophilic and nucleophilic attack, as well as other transformations.

Caption: Reactivity map of the isothiazole ring.

Experimental Protocols

Protocol 3.1.1: Electrophilic Nitration of Isothiazole

Electrophilic substitution on the isothiazole ring typically occurs at the C4 position. Nitration is a classic example of this transformation.

-

Reaction Setup: In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Isothiazole: Slowly add the isothiazole substrate to the cold sulfuric acid with stirring.

-

Formation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the isothiazole solution, maintaining the temperature at 0-10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3.1.2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles, including certain activated isothiazole derivatives.[11][12][13][14][15]

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent in situ.

-

Addition of Substrate: Dissolve the isothiazole substrate in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction by TLC.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of a base such as sodium hydroxide or sodium acetate to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography or recrystallization.

Protocol 3.1.3: Suzuki Coupling of Halo-isothiazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is widely used to introduce aryl or heteroaryl substituents onto the isothiazole ring, particularly from halo-isothiazole precursors.[16][17][18]

-

Reaction Setup: In a microwave vial or a Schlenk flask under an inert atmosphere, combine the halo-isothiazole (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time. For microwave-assisted reactions, irradiate at a set temperature for a shorter duration. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Isothiazole in Drug Development: A Focus on Kinase Inhibition

The isothiazole scaffold is a key component in numerous clinically approved drugs and investigational new drug candidates. Its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an attractive pharmacophore. One of the most significant areas where isothiazole derivatives have made an impact is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.

The atypical antipsychotic drug Ziprasidone, for instance, contains an isothiazole moiety and exerts its therapeutic effect through a complex mechanism involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][12][13][19]

Caption: Isothiazole derivatives as inhibitors of key kinase signaling pathways.[20][21][22][23][24][25][26]

Many isothiazole-containing compounds have been designed to target specific kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[20][21][22][23][24][25][26] By inhibiting these key signaling nodes, isothiazole-based drugs can effectively block downstream pathways that promote tumor growth, proliferation, and angiogenesis.

Conclusion

The fundamental chemistry of the isothiazole ring is both rich and continually evolving. Its robust aromatic character, coupled with a versatile reactivity profile, has solidified its importance as a key building block in the synthesis of complex molecular architectures. For researchers and professionals in drug development, a deep understanding of the principles outlined in this guide is essential for the rational design of novel isothiazole-based therapeutics. The continued exploration of new synthetic methodologies and the elucidation of the intricate roles of isothiazole-containing molecules in biological systems promise to unlock even greater potential for this remarkable heterocycle in the years to come.

References

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. benchchem.com [benchchem.com]

- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. jptcp.com [jptcp.com]

- 25. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Unraveling the Enigmatic Core: A Technical Guide to the Presumed Mechanism of Action of 3,5-Dichloroisothiazole-4-carbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 3,5-Dichloroisothiazole-4-carbonitrile is limited in publicly accessible scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally analogous isothiazole derivatives. The information herein is intended to serve as a foundational resource to stimulate further research and investigation.

Introduction

The isothiazole scaffold is a cornerstone in the development of a diverse array of biologically active compounds, demonstrating a broad spectrum of applications ranging from pharmaceuticals to agrochemicals. The specific derivative, this compound, presents a unique substitution pattern that suggests a potent, yet largely uncharacterized, biological activity. This technical guide aims to provide an in-depth exploration of the presumed mechanism of action of this compound, drawing parallels from closely related and well-studied isothiazole analogues.

Hypothesized Core Mechanism of Action: Disruption of Cellular Respiration

Based on the established activities of various chlorinated isothiazole derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (ETC) . Specifically, it is proposed to target Complex III , also known as the cytochrome bc1 complex. This inhibition disrupts the vital process of cellular respiration, leading to a cascade of events culminating in cellular demise.

This hypothesis is predicated on the known fungicidal action of related compounds, such as certain 3,4-dichloroisothiazole derivatives, which have been demonstrated to act as potent inhibitors of the cytochrome bc1 complex. The electron-withdrawing nature of the two chlorine atoms and the nitrile group on the isothiazole ring likely contributes to the molecule's ability to interact with and disrupt the function of key enzymatic components within the ETC.

A patent from 1967 also discloses that 3,5-dichloro-4-isothiazole carbonitrile and its derivatives possess herbicidal activity, further strengthening the hypothesis of a fundamental process like cellular respiration being the target, as this is a shared vulnerability in a wide range of organisms.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed inhibition of Complex III of the ETC by this compound.

Quantitative Data (Illustrative)

As no specific quantitative data for this compound is available, the following table provides an illustrative summary of data that would be critical to collect for this compound, with example values based on related isothiazole fungicides.

| Parameter | Assay Type | Target Organism/System | Illustrative Value |

| IC50 | Mitochondrial Respiration Assay | Saccharomyces cerevisiae | 0.5 - 5 µM |

| EC50 | In vivo fungicidal assay | Botrytis cinerea | 1 - 10 µg/mL |

| Binding Affinity (Kd) | Surface Plasmon Resonance | Purified Cytochrome bc1 | 100 - 500 nM |

| Enzyme Inhibition (Ki) | Cytochrome c Reductase Assay | Bovine Heart Mitochondria | 50 - 250 nM |

Experimental Protocols

To investigate the hypothesized mechanism of action, a series of key experiments would be necessary. The following are detailed methodologies for these proposed experiments.

Mitochondrial Respiration Inhibition Assay

-

Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria.

-

Methodology:

-

Isolate mitochondria from a suitable source (e.g., rat liver, yeast cells) by differential centrifugation.

-

Resuspend the mitochondrial pellet in a respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and a respiratory substrate like succinate or pyruvate/malate).

-

Use a Clark-type oxygen electrode or a high-resolution respirometer to monitor oxygen consumption.

-

After establishing a baseline respiratory rate, inject a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the chamber.

-

Record the change in the rate of oxygen consumption.

-

Perform a dose-response analysis by testing a range of compound concentrations to determine the IC50 value.

-

Use known inhibitors of the ETC complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV) as positive controls to pinpoint the site of inhibition.

-

Cytochrome bc1 Complex (Complex III) Activity Assay

-

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex III.

-

Methodology:

-

Use isolated mitochondrial membranes or purified Complex III.

-

The assay measures the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.

-

The reaction is initiated by the addition of a reduced coenzyme Q analogue (e.g., decylubiquinol).

-

Incubate the enzyme with varying concentrations of this compound prior to initiating the reaction.

-

Measure the initial rate of cytochrome c reduction.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values.

-

Antimycin A should be used as a positive control for Complex III inhibition.

-

In Vivo Fungicidal or Herbicidal Assay

-

Objective: To assess the biological efficacy of this compound against target organisms.

-

Methodology (Fungicidal Example):

-

Culture a target fungal species (e.g., Botrytis cinerea) on a suitable agar medium.

-

Prepare a series of dilutions of this compound in the agar medium before it solidifies.

-

Inoculate the center of each plate with a mycelial plug or a spore suspension of the fungus.

-

Incubate the plates under controlled conditions (temperature and light).

-

Measure the radial growth of the fungal colony over time.

-

Calculate the percentage of growth inhibition relative to a solvent control.

-

Determine the EC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The logical flow for investigating the mechanism of action can be visualized as follows.

References

3,5-Dichloroisothiazole-4-carbonitrile: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of safety and handling information for 3,5-Dichloroisothiazole-4-carbonitrile (CAS No. 2120-82-3). A complete Safety Data Sheet (SDS) for this specific compound could not be fully accessed at the time of writing. Therefore, the information presented herein is based on general principles of chemical safety and data extrapolated from structurally related isothiazole compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive, compound-specific SDS. Always consult a certified SDS for this compound before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-dichloro-4-isothiazolecarbonitrile, 4-cyano-3,5-dichloroisothiazole |

| CAS Number | 2120-82-3 |

| Molecular Formula | C₄Cl₂N₂S |

| Molecular Weight | 179.03 g/mol |

| Physical State | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Hazard Identification and Classification

Based on data for analogous chlorinated isothiazole compounds, this compound is anticipated to be a hazardous substance. The following table outlines potential GHS hazard classifications. These are predictive and require confirmation with a specific SDS.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Potential Hazard Pictograms:

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the recommended PPE workflow.

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is used.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a tightly sealed container.

-

The recommended storage temperature is typically refrigerated (2-8°C) and in an inert atmosphere.

Emergency Procedures

In the event of an emergency, follow the established protocols for your institution. The following provides general guidance.

First Aid Measures

The following table summarizes general first aid measures. Always seek immediate medical attention after any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

In the event of a spill, the following logical workflow should be followed.

Caption: Logical Workflow for Responding to a Spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, sulfur oxides, hydrogen chloride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Toxicological Information

Specific toxicological data for this compound is not available. Based on related compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is also expected to be an irritant to the skin, eyes, and respiratory system. Chronic effects are unknown.

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this safety guide. All experimental work should be conducted under the direct supervision of a qualified researcher and in accordance with a thoroughly reviewed and approved research protocol that includes a comprehensive risk assessment.

This guide is intended to promote a culture of safety and should be used in conjunction with official safety documentation and institutional protocols. Always prioritize safety when working with hazardous chemicals.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a potential synthesis protocol for 3,5-Dichloroisothiazole-4-carbonitrile, a key intermediate in the development of novel therapeutic agents and agrochemicals. The isothiazole scaffold is of significant interest due to its wide range of biological activities.[1] Derivatives of dichloroisothiazole have been utilized in the creation of fungicides and other bioactive molecules.[2]

Disclaimer: The following protocols are based on established chemical literature for related compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be strictly followed.

Critical Safety Precautions

Working with chlorinated organic compounds and cyanides requires stringent safety measures. Based on safety data sheets for analogous compounds, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4]

-

Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[4][5]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

-

Spill & Waste Management: In case of a spill, evacuate the area and use appropriate absorbent materials.[4] Dispose of all chemical waste according to institutional and local regulations.

-

Emergency: Ensure an eyewash station and safety shower are readily accessible.[4] In case of exposure, seek immediate medical attention.[5]

Proposed Synthesis Pathway

A common route to functionalized isothiazoles involves the construction of the isothiazole ring followed by chlorination and cyanation. The following represents a generalized, multi-step synthetic approach.

Protocol 1: Synthesis of this compound

This protocol outlines a potential pathway starting from a suitable precursor. The reaction conditions provided are illustrative and may require optimization.

Materials and Reagents:

-

Starting Material (e.g., a suitable amine or thiol precursor)

-

Chlorinating Agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

Cyanating Agent (e.g., Copper(I) cyanide (CuCN))

-

Solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), Dimethylformamide (DMF))

-

Acids and Bases for pH adjustment and workup

-

Purification media (e.g., Silica gel)

Procedure:

-

Step 1: Isothiazole Ring Formation (Conceptual)

-

A suitable acyclic precursor containing the requisite nitrogen, sulfur, and carbon atoms is cyclized. This step is highly dependent on the chosen starting material.

-

-

Step 2: Chlorination of the Isothiazole Ring

-

The isothiazole intermediate is dissolved in an appropriate solvent like dichloromethane.

-

A chlorinating agent, such as sulfuryl chloride, is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.

-

-

Step 3: Cyanation of the Dichlorinated Isothiazole

-

The dichlorinated isothiazole is reacted with a cyanating agent like copper(I) cyanide in a polar aprotic solvent such as DMF or NMP.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of a chloro group with a nitrile group.

-

Progress is monitored by TLC or GC-MS.

-

After the reaction is complete, an aqueous workup is performed to remove inorganic salts, followed by extraction of the product with an organic solvent.

-

The final product, this compound, is purified, typically by column chromatography on silica gel.

-

Data Summary for a Representative Reaction

The following table summarizes hypothetical quantitative data for a key step in the synthesis, such as a palladium-catalyzed cross-coupling reaction, which is a common method for modifying such heterocyclic systems.[1]

| Parameter | Value | Notes |

| Reactants | ||

| Substrate (e.g., 3,5-dichloro-isothiazole) | 1.0 mmol | Starting material for cyanation. |

| Reagent (e.g., Zn(CN)₂) | 1.2 mmol | Cyanide source. |

| Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol (5 mol%) | Palladium catalyst for the cross-coupling. |

| Solvent (e.g., DMF) | 5 mL | Anhydrous solvent is crucial. |

| Reaction Conditions | ||

| Temperature | 80-100 °C | Requires heating for optimal conversion. |

| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |

| Results | ||

| Yield | 60-75% | Isolated yield after purification. |

| Purity | >95% | Determined by NMR or HPLC. |

| Physical Appearance | White to off-white solid | Typical for small organic molecules. |

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis and a generalized chemical pathway.

Caption: General laboratory workflow for chemical synthesis.

Caption: A potential two-step synthesis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisothiazole-4-carbonitrile is a versatile heterocyclic compound that serves as a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. The presence of two reactive chlorine atoms at the 3- and 5-positions, along with a nitrile group at the 4-position, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals and as a scaffold for drug discovery. Isothiazole derivatives, in general, are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, antiviral, and anti-inflammatory properties.[1]

Key Applications

This compound is primarily utilized in:

-

Agrochemical Synthesis: It is a key precursor in the development of herbicides. The isothiazole scaffold is a component of various biocides.

-

Pharmaceutical and Medicinal Chemistry: The regiospecific substitution of the chlorine atoms allows for the synthesis of diverse libraries of compounds for drug discovery. The resulting substituted isothiazoles can be evaluated for various therapeutic activities.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by the two chlorine atoms and the nitrile functional group. The chlorine at the 5-position is more susceptible to nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Regiospecific Suzuki Coupling for the Synthesis of 3-Chloro-5-arylisothiazole-4-carbonitriles